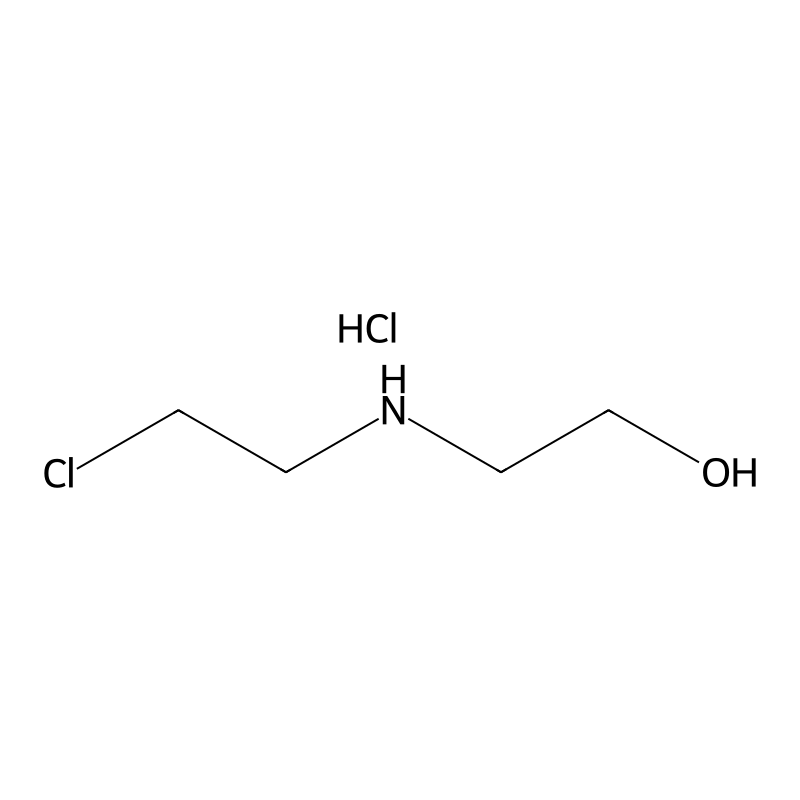

2-((2-Chloroethyl)amino)ethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-((2-Chloroethyl)amino)ethanol hydrochloride, also known as N-(2-Hydroxyethyl)-2-chloroethanamine hydrochloride, can be synthesized through various methods. One common approach involves the reaction of 2-chloroethylamine with ethylene oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) [].

Chemical Properties:

This compound possesses several functional groups, including a primary alcohol (–OH), a secondary amine (–NH–), and a chloroethyl group (–CH₂CH₂Cl). The presence of these groups contributes to its solubility in water and various organic solvents [].

Potential Applications:

While the specific scientific research applications of 2-((2-Chloroethyl)amino)ethanol hydrochloride are limited and not extensively documented, its chemical structure suggests potential avenues for exploration:

- Intermediate in organic synthesis: The presence of the reactive amine and alcohol functionalities makes it a potential intermediate for the synthesis of various organic molecules with desired properties, such as pharmaceuticals or functional materials [].

- Bioconjugation agent: The combination of a reactive amine and a hydroxyl group could enable its use as a linker molecule for attaching biomolecules (e.g., peptides, proteins) to other entities (e.g., nanoparticles) for targeted delivery or diagnostics [].

2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 158.06 g/mol. It appears as a white to light beige crystalline powder and is soluble in water. This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it serves as a precursor for various biologically active compounds .

Due to the lack of specific research on this compound, its mechanism of action remains unknown.

- The presence of a chloroethyl group suggests potential hazards. Chloroethyl groups can be alkylating agents, which can react with cellular molecules and potentially damage DNA [].

- The hydrochloride group can contribute to irritant properties.

- Due to the limited information on this specific compound, it is advisable to handle it with caution and treat it as a potentially hazardous material until further research clarifies its properties.

- Nucleophilic Substitution: The chlorine atom in 2-((2-Chloroethyl)amino)ethanol hydrochloride can be substituted by nucleophiles, leading to the formation of various derivatives.

- Formation of Schiff Bases: The amino group can react with carbonyl compounds to form Schiff bases, which are important in coordination chemistry and biological applications .

- Alkylation Reactions: The compound can act as an alkylating agent, which is significant in medicinal chemistry for synthesizing antitumor agents .

2-((2-Chloroethyl)amino)ethanol hydrochloride exhibits notable biological activity. It is utilized in the synthesis of fluvoxamine maleate, an antidepressant medication. Additionally, it has been studied for its potential in modifying polysaccharides like chitosan to enhance their biological properties, including antimicrobial and antioxidant activities . The compound's derivatives have also shown promise as ligands in metal chelation studies, which may have implications for environmental remediation and drug delivery systems .

The synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride typically involves the reaction of 2-chloroethylamine with ethanolamine under controlled conditions. A common method includes:

- Reaction Setup: Combine 2-chloroethylamine hydrochloride with ethanolamine.

- Heating: Heat the mixture to facilitate the reaction, usually at temperatures ranging from 120°C to 160°C.

- Isolation: After completion, isolate the product through crystallization or distillation processes .

Alternative methods may involve variations in temperature and reactant ratios to optimize yield and purity.

The applications of 2-((2-Chloroethyl)amino)ethanol hydrochloride are diverse:

- Pharmaceuticals: As a precursor for antidepressants and other therapeutic agents.

- Organic Synthesis: Used in the preparation of ligands for metal ion removal from contaminated water.

- Biotechnology: Involved in modifying natural polymers like chitosan to enhance their functional properties for biomedical applications .

Interaction studies involving 2-((2-Chloroethyl)amino)ethanol hydrochloride have focused on its reactivity with various biological molecules and metal ions. Research indicates that its derivatives can form stable complexes with metal ions, which may enhance their efficacy as chelating agents. Additionally, studies on its interaction with proteins and nucleic acids suggest potential applications in targeted drug delivery systems .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-((2-Chloroethyl)amino)ethanol hydrochloride, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloroethylamine hydrochloride | Simple amine | Used primarily as an alkylating agent |

| Bis(2-Chloroethyl)amine | Diallylamine | Known for its use in cancer chemotherapy |

| Ethanolamine | Amino alcohol | Basic building block for various chemical syntheses |

| N-(2-Chloroethyl)-benzaldimine | Aldimine | Forms via reaction with aldehydes |

Uniqueness: The unique aspect of 2-((2-Chloroethyl)amino)ethanol hydrochloride lies in its dual functionality as both an amino alcohol and a chlorinated alkane, allowing it to participate in a wider range of

Classical Synthetic Routes

From Ethanolamine Precursors

The synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride from ethanolamine precursors represents one of the most fundamental and widely employed approaches in organic chemistry [1] [2] [3]. The primary method involves the direct reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst [5]. This substitution reaction proceeds under controlled conditions to produce the desired chloroethylamine derivative in high yield.

The reaction mechanism involves protonation of the amino group by hydrogen chloride, followed by nucleophilic substitution at the ethyl carbon. The process typically requires temperatures ranging from 25 to 120°C and can be conducted at atmospheric pressure [2] [3]. The yields obtained through this method range from 85 to 95 percent, making it economically viable for industrial applications.

Alternative approaches utilizing ethanolamine precursors include the reaction with 2-chloroethanol under basic conditions [6] [1]. This method was first described by Charles Adolphe Wurtz in 1860 when he heated 2-chloroethanol with ammonia solution, discovering the formation of various ethanolamines [1]. Modern implementations of this historic approach utilize improved reaction conditions and purification techniques to achieve higher selectivity and yield.

Chlorination Reactions

Chlorination reactions represent a critical class of synthetic methodologies for preparing 2-((2-Chloroethyl)amino)ethanol hydrochloride [7] [8] [9]. The direct chlorination of ethanol followed by amination has been extensively studied and optimized over several decades [7] [8]. The process involves the controlled introduction of chlorine gas into ethanol under specific temperature and pressure conditions.

The chlorination mechanism proceeds through a series of hydrogen abstraction and substitution steps [8] [9]. Initial chlorination occurs at the methyl group, followed by progressive chlorination to form intermediate products. The reaction requires careful temperature control, typically maintained between 70 and 120°C, with continuous monitoring to prevent over-chlorination [7] [8].

Industrial implementations of chlorination reactions often utilize continuous flow systems to maintain consistent product quality and yield [8] [9]. The process generates hydrogen chloride as a byproduct, which can be recycled for subsequent reactions, improving overall process efficiency and reducing waste generation [10] [9].

Hydrochlorination Processes

Hydrochlorination processes constitute another important synthetic pathway for producing 2-((2-Chloroethyl)amino)ethanol hydrochloride [11] [10] [12]. These processes involve the addition of hydrogen chloride across carbon-carbon double bonds or the substitution of hydroxyl groups with chlorine atoms [11] [12].

The hydrochlorination of ethanol represents a well-established industrial process that has been refined over many decades [11] [12]. The reaction typically employs aluminum-based catalysts, particularly γ-aluminum oxide, to facilitate the addition of hydrogen chloride [12] [13]. Operating temperatures range from 240 to 340°C, with pressures maintained between 1 and 5 bar [12] [13].

The process exhibits excellent selectivity for the desired chloroethanol intermediate, which can subsequently be converted to the target amino alcohol through amination reactions [12] [13]. Yields of 70 to 85 percent are commonly achieved, with the primary byproducts being ethylene and diethyl ether [12] [13].

Modern Synthetic Methodologies

Catalytic Approaches

Contemporary catalytic methodologies have revolutionized the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride through the development of highly efficient and selective catalytic systems [14] [15]. Metal-catalyzed reactions, particularly those employing transition metal complexes, have demonstrated exceptional performance in terms of yield, selectivity, and reaction conditions [14] [15].

Ruthenium-based catalysts have shown particular promise in the synthesis of amino alcohols from biomass-derived precursors [14]. These catalysts facilitate the direct amination of diols under elevated temperatures and pressures, producing amino alcohols with high selectivity [14]. The process typically operates at temperatures around 200°C and pressures of 10 to 25 bar hydrogen, with reaction times of several hours [14].

Palladium-catalyzed systems have also been developed for the synthesis of chloroethylamine derivatives [15]. These systems utilize palladium nanoparticles supported on metal-organic frameworks, providing enhanced stability and recyclability [15]. The catalytic approach offers advantages in terms of functional group tolerance and the ability to conduct reactions under milder conditions compared to traditional methods [15].

Green Chemistry Applications

Green chemistry principles have been increasingly applied to the synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride, focusing on the development of environmentally sustainable processes [14] [16]. Enzymatic cascade reactions represent a particularly promising approach, utilizing biocatalysts to convert renewable starting materials into the desired products [14].

The enzymatic approach employs a two-enzyme cascade system consisting of alcohol dehydrogenase and amine dehydrogenase [14]. This system converts diols to amino alcohols under aqueous conditions at room temperature and pressure, eliminating the need for harsh chemicals and extreme reaction conditions [14]. The process demonstrates excellent selectivity, achieving up to 99 percent selectivity for the desired amino alcohol product [14].

Microwave-assisted synthesis represents another green chemistry approach that has been successfully applied to the preparation of chloroethylamine derivatives [5] [17]. This method utilizes microwave irradiation to accelerate reaction rates and improve yields while reducing energy consumption [5] [17]. Typical reaction times are reduced from hours to minutes, with yields comparable to or better than conventional heating methods [5] [17].

Flow Chemistry Techniques

Flow chemistry techniques have emerged as a powerful tool for the continuous synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride [12] [18]. These methods offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and better process control [12] [18].

Microstructured reactors have been specifically designed for the hydrochlorination of ethanol, providing precise control over reaction parameters [12]. The reactors feature channel dimensions on the micrometer scale, enabling rapid mixing and heat transfer [12]. Operating temperatures of 240 to 340°C can be maintained with excellent temperature uniformity throughout the reactor [12].

The flow chemistry approach allows for the continuous production of chloroethanol intermediates, which can be directly fed into subsequent amination reactions [12] [18]. This integrated approach minimizes handling of intermediate products and reduces overall process complexity [12] [18]. Yields of 85 to 92 percent are typically achieved, with residence times of seconds to minutes [12] [18].

Purification and Characterization Methods

Recrystallization Techniques

Recrystallization techniques constitute the primary method for purifying 2-((2-Chloroethyl)amino)ethanol hydrochloride [19] [10] [20]. The process relies on the differential solubility of the desired product and impurities in various solvents at different temperatures [20] [21]. Proper solvent selection is critical for achieving high purity and good recovery [20] [21].

Ethanol-diethyl ether systems have proven particularly effective for recrystallizing chloroethylamine hydrochloride salts [19] [10]. The compound is dissolved in hot ethanol and slowly cooled while adding diethyl ether to induce crystallization [19] [10]. This method typically achieves purities of 95 to 98 percent with recoveries of 78 to 85 percent [19] [10].

Methanol-diethyl ether recrystallization systems offer slightly higher purities, ranging from 96 to 99 percent [19] [10]. The process involves dissolving the crude product in hot methanol, followed by slow addition of diethyl ether and controlled cooling [19] [10]. Multiple recrystallizations may be necessary to achieve the desired purity level [19] [10].

Chromatographic Separation

Chromatographic separation methods provide highly effective means for purifying 2-((2-Chloroethyl)amino)ethanol hydrochloride [22] [17] [23]. Column chromatography using silica gel as the stationary phase has been extensively employed, with gradient elution systems providing excellent resolution [22] [17] [23].

High-performance liquid chromatography systems utilizing C18 columns have demonstrated exceptional performance for both analytical and preparative applications [22] [17] [23]. The method employs aqueous trifluoroacetic acid and acetonitrile as the mobile phase, with gradient elution over 45 minutes [17] [23]. Detection limits as low as 0.198 ng/mL have been achieved using this approach [22].

Enantioselective chromatographic methods have been developed for the separation of chiral amino alcohol derivatives [22] [17] [23]. These methods utilize chiral stationary phases or chiral mobile phase additives to achieve baseline separation of enantiomers [22] [17] [23]. The approach has particular relevance for pharmaceutical applications where enantiomeric purity is critical [22] [17] [23].

Analytical Quality Control

Analytical quality control methods for 2-((2-Chloroethyl)amino)ethanol hydrochloride encompass a comprehensive suite of spectroscopic and spectrometric techniques [24] [25] [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shifts and coupling patterns [25] [26] [27].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the hydroxyl-bearing carbon at 3.4 to 4.5 ppm and the amino-bearing carbon at 3.8 to 4.2 ppm [26] [27]. Carbon-13 nuclear magnetic resonance spectroscopy shows signals for the alcohol carbon at 50 to 80 ppm and the amine carbon at 40 to 60 ppm [26] [27].

Infrared spectroscopy provides rapid confirmation of functional groups, with characteristic absorptions for the hydroxyl group at 3300 to 3600 cm⁻¹ and the carbon-oxygen stretch at 1050 cm⁻¹ [26] [28]. Mass spectrometry confirms the molecular ion at m/z 158 for the hydrochloride salt, with characteristic fragmentation patterns providing structural information [24] [25].